molecular formula C15H16FN5OS B11275100 N-allyl-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

N-allyl-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No.: B11275100
M. Wt: 333.4 g/mol
InChI Key: LJWAYGWERVAABE-UHFFFAOYSA-N
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Description

N-allyl-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a heterocyclic compound with an intriguing structure. Let’s break it down:

Preparation Methods

Synthetic Routes::

    Thioacetamide Derivative Synthesis:

Industrial Production::
  • While industrial-scale synthesis details are proprietary, the process likely involves efficient and scalable methods to achieve high yields.

Chemical Reactions Analysis

    Oxidation: The thioacetamide sulfur can be oxidized to a sulfoxide or sulfone.

    Reduction: Reduction of the imidazo-triazole ring may yield a dihydro derivative.

    Substitution: The fluorophenyl group can undergo various substitutions.

    Common Reagents: Allyl bromide, acetic anhydride, and fluorophenyl isocyanate.

    Major Products: The desired compound and its intermediates.

Scientific Research Applications

    Medicine: Investigate its potential as an antiviral or anticancer agent.

    Chemistry: Study its reactivity and design related derivatives.

    Biology: Explore its interactions with cellular targets.

Mechanism of Action

    Targets: Likely interacts with cellular receptors or enzymes.

    Pathways: Investigate signaling pathways affected by this compound.

Comparison with Similar Compounds

    Similar Compounds:

These compounds share structural features but exhibit distinct properties

Properties

Molecular Formula

C15H16FN5OS

Molecular Weight

333.4 g/mol

IUPAC Name

2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-prop-2-enylacetamide

InChI

InChI=1S/C15H16FN5OS/c1-2-7-17-13(22)10-23-15-19-18-14-20(8-9-21(14)15)12-5-3-11(16)4-6-12/h2-6H,1,7-10H2,(H,17,22)

InChI Key

LJWAYGWERVAABE-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)CSC1=NN=C2N1CCN2C3=CC=C(C=C3)F

Origin of Product

United States

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